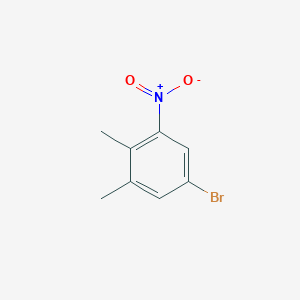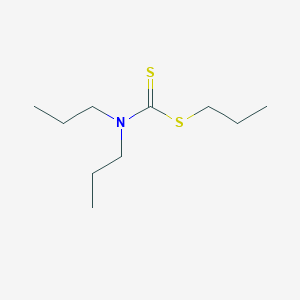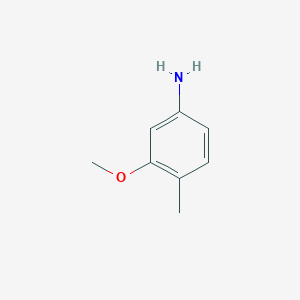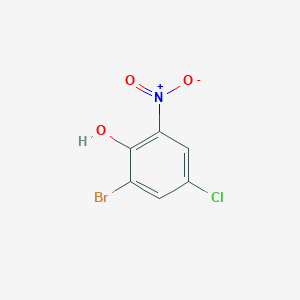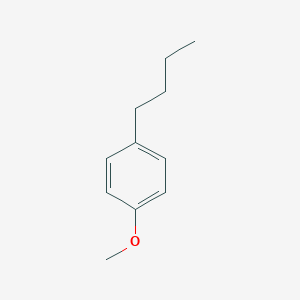![molecular formula C13H10N2O2 B097565 Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- CAS No. 19079-11-9](/img/structure/B97565.png)
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, Methylene Blue.
Wirkmechanismus
The mechanism of action of Methylene Blue varies depending on its application. In neuroscience, Methylene Blue has been shown to increase mitochondrial function and reduce oxidative stress, leading to improved cognitive function and memory. In oncology, Methylene Blue has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting DNA repair mechanisms and inducing apoptosis. In infectious diseases, Methylene Blue has been shown to inhibit the growth of pathogens by disrupting their electron transport chain and inducing oxidative stress.
Biochemische Und Physiologische Effekte
Methylene Blue has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of mitochondrial function, the inhibition of DNA repair mechanisms, and the induction of apoptosis. Additionally, Methylene Blue has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene Blue has several advantages for use in lab experiments, including its low cost, high solubility, and ease of use. However, Methylene Blue also has some limitations, including its potential toxicity at high concentrations and its potential to interfere with certain assays.
Zukünftige Richtungen
There are several future directions for research on Methylene Blue, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the optimal dosages and administration methods for Methylene Blue in various applications. Finally, the development of new analogs of Methylene Blue may lead to the discovery of compounds with improved therapeutic potential.
Synthesemethoden
Methylene Blue can be synthesized using various methods, including the reduction of N,N-dimethyl-4-nitroaniline with zinc dust and hydrochloric acid, the oxidation of N,N-dimethylaniline with sodium dichromate, and the condensation of N,N-dimethylaniline with formaldehyde and sulfuric acid. The most commonly used method for synthesizing Methylene Blue is the reduction of N,N-dimethyl-4-nitroaniline.
Wissenschaftliche Forschungsanwendungen
Methylene Blue has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, Methylene Blue has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In oncology, Methylene Blue has been investigated for its potential to sensitize cancer cells to radiation therapy and chemotherapy. In infectious diseases, Methylene Blue has been studied for its ability to inhibit the growth of various pathogens, including malaria parasites and bacteria.
Eigenschaften
CAS-Nummer |
19079-11-9 |
|---|---|
Produktname |
Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- |
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-methyl-3-methylidenepyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C13H10N2O2/c1-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(17)14(8)2/h3-7H,1H2,2H3 |
InChI-Schlüssel |
SYXZMNNRTIHJKB-UHFFFAOYSA-N |
SMILES |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
Kanonische SMILES |
CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O |
Andere CAS-Nummern |
19079-11-9 |
Synonyme |
2,3-Dihydro-2-methyl-3-methylenepyrazino[1,2-a]indole-1,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







